molecular formula C21H45NO4Si B13788519 N-[3-(Triethoxysilyl)propyl]dodecanamide CAS No. 51833-28-4

N-[3-(Triethoxysilyl)propyl]dodecanamide

Cat. No.: B13788519
CAS No.: 51833-28-4
M. Wt: 403.7 g/mol
InChI Key: QQPPECOPIWMCQI-UHFFFAOYSA-N
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Description

N-[3-(Triethoxysilyl)propyl]dodecanamide is an organosilicon compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including surface modification and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Triethoxysilyl)propyl]dodecanamide typically involves the reaction of 3-(triethoxysilyl)propylamine with dodecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3-(Triethoxysilyl)propylamine+Dodecanoyl chlorideThis compound+HCl\text{3-(Triethoxysilyl)propylamine} + \text{Dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Triethoxysilyl)propylamine+Dodecanoyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Triethoxysilyl)propyl]dodecanamide can undergo various chemical reactions, including:

    Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.

    Condensation: Silanols can further condense to form siloxane bonds, which are crucial in forming cross-linked networks.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or humid environments.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Requires nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Produces silanols.

    Condensation: Forms siloxane networks.

    Substitution: Yields substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of N-[3-(Triethoxysilyl)propyl]dodecanamide involves the hydrolysis of the silane group to form silanols, which can then condense to form siloxane bonds. These bonds create a strong, stable network that enhances the material’s properties. The amide group can interact with various molecular targets, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Triethoxysilyl)propyl]dodecanamide is unique due to its combination of silane and amide functional groups, which provide both strong adhesion properties and the ability to participate in a variety of chemical reactions. This dual functionality makes it particularly valuable in applications requiring robust and versatile materials.

Properties

CAS No.

51833-28-4

Molecular Formula

C21H45NO4Si

Molecular Weight

403.7 g/mol

IUPAC Name

N-(3-triethoxysilylpropyl)dodecanamide

InChI

InChI=1S/C21H45NO4Si/c1-5-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-27(24-6-2,25-7-3)26-8-4/h5-20H2,1-4H3,(H,22,23)

InChI Key

QQPPECOPIWMCQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[Si](OCC)(OCC)OCC

Origin of Product

United States

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